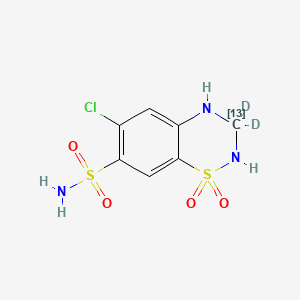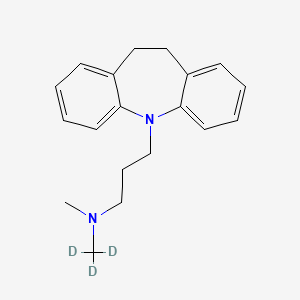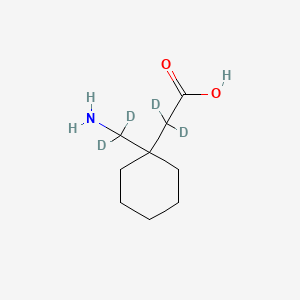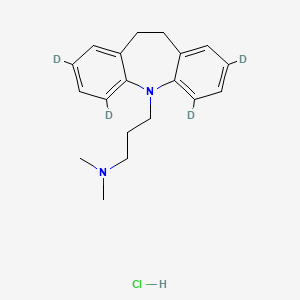
Sulfadimethoxine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfadimethoxine-d4: is an isotopically labeled version of the sulfonamide antibiotic Sulfadimethoxine. It is primarily used as a research tool in various scientific studies. The compound is labeled with deuterium, which makes it useful in mass spectrometry and other analytical techniques to trace and quantify the presence of Sulfadimethoxine in biological and environmental samples .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sulfadimethoxine-d4 involves the incorporation of deuterium atoms into the Sulfadimethoxine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions can vary depending on the desired level of deuteration and the starting materials used .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is carefully controlled to ensure the consistent incorporation of deuterium atoms into the final product. The compound is then purified and characterized to confirm its isotopic labeling and chemical purity .
化学反应分析
Types of Reactions: Sulfadimethoxine-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives .
科学研究应用
Chemistry: Sulfadimethoxine-d4 is used as an internal standard in mass spectrometry to quantify the presence of Sulfadimethoxine in various samples. Its isotopic labeling allows for accurate and precise measurements .
Biology: In biological research, this compound is used to study the pharmacokinetics and metabolism of Sulfadimethoxine. It helps in tracing the drug’s distribution and elimination in biological systems .
Medicine: The compound is used in medical research to investigate the efficacy and safety of Sulfadimethoxine in treating infections. It also aids in the development of new formulations and delivery methods .
Industry: In the pharmaceutical industry, this compound is used in quality control and assurance processes to ensure the consistency and purity of Sulfadimethoxine-containing products .
作用机制
Sulfadimethoxine-d4, like Sulfadimethoxine, inhibits bacterial synthesis of folic acid by acting as a competitive inhibitor of para-aminobenzoic acid (PABA). This inhibition prevents the formation of dihydropteroate, a precursor to folic acid, which is essential for bacterial growth and replication. The compound binds to the active site of the enzyme dihydropteroate synthase, blocking the conversion of PABA to dihydropteroate .
相似化合物的比较
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: Used to treat a variety of bacterial infections, also inhibits folic acid synthesis.
Sulfisoxazole: Similar to Sulfadimethoxine but with a shorter half-life
Uniqueness: Sulfadimethoxine-d4 is unique due to its isotopic labeling with deuterium, which makes it particularly useful in analytical and research applications. This labeling allows for precise quantification and tracing in complex biological and environmental samples, providing an advantage over non-labeled compounds .
属性
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16)/i3D,4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-LNFUJOGGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=CC(=NC(=N2)OC)OC)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








